Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate

Description

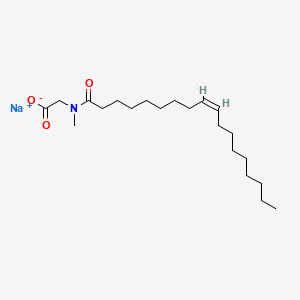

Chemical Identity: Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate (CAS 14351-62-3), also known as sodium oleoylsarcosinate, is an anionic surfactant derived from sarcosine (N-methylglycine) and oleic acid. Its molecular formula is C₂₁H₃₈NNaO₃ (molecular weight: 375.52 g/mol) . The structure features a Z-configured oleoyl chain (C18:1, mono-unsaturated) linked to the N-methylaminoacetate backbone, which is neutralized by a sodium ion .

Applications:

This compound is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness, foaming properties, and compatibility with other surfactants . It also serves as a corrosion inhibitor and lubricant additive .

Safety Profile:

Hazard statements include H315 (skin irritation), H318 (eye damage), and H400 (aquatic toxicity). Precautionary measures (e.g., P273, P391) emphasize avoiding environmental release and using protective equipment . Developmental toxicity studies in mammalian cells showed negative results under OECD 421 guidelines .

Properties

CAS No. |

14351-62-3 |

|---|---|

Molecular Formula |

C21H38NNaO3 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |

InChI |

InChI=1S/C21H39NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |

InChI Key |

VLKIFCBXANYYCK-GMFCBQQYSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of sodium oleoyl sarcosinate primarily involves the condensation of sodium sarcosinate with oleoyl chloride, which is derived from oleic acid. The process is a typical acylation reaction forming an amide bond between the sarcosine nitrogen and the fatty acid moiety. The product is then neutralized to yield the sodium salt form.

Detailed Synthetic Route

Preparation of Oleoyl Chloride:

Oleic acid is converted into oleoyl chloride by treatment with phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). This step is crucial as the acid chloride is a more reactive acylating agent than the free acid.Reaction with Sodium Sarcosinate:

Sodium sarcosinate, prepared by neutralizing sarcosine with sodium hydroxide, is reacted with oleoyl chloride in an aqueous or mixed solvent system. The nucleophilic amine group of sarcosine attacks the acyl chloride, forming the amide linkage.Neutralization and Purification:

After completion of the condensation, the reaction mixture is neutralized if necessary to maintain the sodium salt form. The product is typically isolated as an aqueous solution (commonly 30% or 95%) or as a solid after drying.

Reaction Conditions

- The reaction is conducted under controlled temperature to avoid side reactions and degradation.

- The system is closed to prevent contamination by nitrosamines or other impurities.

- No nitrates or nitrites are used, minimizing the risk of nitrosamine formation.

- The amide bond formed is resistant to alkaline hydrolysis, ensuring product stability.

Alternative Methods and Modifications

- Methyl Ester Formation:

Acyl sarcosines can be converted to methyl esters using anhydrous hydrogen chloride catalyst. - Ethylene Oxide Addition:

Ethylene oxide can be added to acyl sarcosines in the presence of catalytic sodium methylate to modify solubility and surfactant properties.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Oleic acid + Phosphorus trichloride (PCl3) | Formation of oleoyl chloride |

| 2 | Sodium sarcosinate + oleoyl chloride | Formation of sodium oleoyl sarcosinate |

| 3 | Neutralization (if needed) | Conversion to sodium salt form |

| 4 | Purification and formulation | Aqueous solution or solid product |

Research Findings and Analytical Data

Purity and Impurities

Physical and Chemical Properties Impacting Preparation

- The amidomethyl group interrupts the hydrocarbon chain, enhancing solubility and crystallinity compared to fatty acids.

- Sarcosinates are stronger acids than parent fatty acids, forming salts readily in neutral to mildly acidic pH, which aids in product stability and application.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted aminoacetates

Scientific Research Applications

Pharmaceutical Applications

Sodium oleoyl sarcosinate has shown potential in various pharmaceutical formulations due to its surfactant properties. Its applications include:

- Drug Delivery Systems : The compound is utilized as a surfactant in drug formulations to enhance solubility and bioavailability of poorly soluble drugs. Studies have indicated that it can improve the absorption of active pharmaceutical ingredients (APIs) when used in emulsions or micelles .

- Antimicrobial Agent : Research has demonstrated that sodium oleoyl sarcosinate exhibits antimicrobial properties, making it a candidate for topical formulations aimed at treating skin infections .

- Wound Healing : Some studies suggest its potential in enhancing wound healing processes due to its ability to promote cell proliferation and migration .

Cosmetic and Personal Care Products

The compound is widely used in cosmetic formulations for its emulsifying and skin-conditioning properties.

- Emulsifier : Sodium oleoyl sarcosinate serves as an effective emulsifier in creams and lotions, stabilizing oil-in-water emulsions, which improves product texture and application feel .

- Foaming Agent : It is also employed as a foaming agent in shampoos and body washes, contributing to the cleansing efficacy while being mild on the skin .

- Moisturizers : The compound enhances the moisturizing properties of creams by forming a protective barrier on the skin, thus preventing moisture loss .

Food Technology

In food applications, sodium oleoyl sarcosinate is recognized for its role as an emulsifier.

- Food Emulsifier : It is used to stabilize emulsions in food products, improving texture and shelf life. Its ability to reduce surface tension helps in the uniform distribution of fat droplets in aqueous solutions .

- Fat Replacer : Research indicates that it can be utilized as a fat replacer in low-fat food formulations, providing mouthfeel similar to that of fats without the associated calories .

Case Study 1: Drug Delivery Enhancement

A study published in Pharmaceutical Research explored the use of sodium oleoyl sarcosinate in enhancing the oral bioavailability of curcumin. The results indicated a significant increase in absorption when formulated with this compound compared to traditional formulations .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university demonstrated that sodium oleoyl sarcosinate exhibited effective antimicrobial activity against various bacterial strains when incorporated into topical ointments. The findings support its potential use in developing new antimicrobial therapies for skin infections .

Mechanism of Action

The mechanism of action of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, such as signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cell structure and function .

Comparison with Similar Compounds

Structural and Functional Analogs

Key analogs include salts with different counterions (K⁺, Ca²⁺), chain-length variants, and the free acid form.

Table 1: Comparative Properties of Sodium Oleoylsarcosinate and Analogs

*CMC: Critical Micelle Concentration

Key Differences and Research Findings

Counterion Effects :

- Sodium vs. Potassium : The potassium salt (CAS 76622-74-7) exhibits slightly higher molecular weight and altered micellar behavior due to the larger K⁺ ion. However, its applications remain similar to the sodium variant .

- Calcium Salt: Calcium bis[(Z)-N-methyl...] (CAS 16026-16-7) forms a bis-complex, reducing water solubility but enhancing stability in non-aqueous systems. It is preferred in grease formulations for high-temperature resistance .

Chain-Length Variants :

- C16 (Palmitoyl) vs. C18:1 (Oleoyl): Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate (CAS 4028-10-8) has a saturated C16 chain, leading to higher CMC and weaker surfactant efficacy compared to the oleoyl derivative. This limits its use to specialized research contexts .

Performance in Formulations

- Foaming Capacity : Sodium oleoylsarcosinate outperforms its C16 analog due to the unsaturated oleoyl chain, which enhances micelle formation and interfacial activity .

- Stability : Calcium derivatives excel in high-phospholipid environments (e.g., lubricants), whereas sodium/potassium salts are optimal in aqueous systems .

Biological Activity

Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate, also known as oleoylsarcosine sodium salt, is a compound with significant biological activity that has garnered attention in various fields including pharmacology, biochemistry, and toxicology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNNaO

- Molecular Weight : 375.52 g/mol

- CAS Number : 14351-62-3

- EINECS Number : 238-312-6

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | 499.4 ºC at 760 mmHg |

| Flash Point | 255.9 ºC |

| LogP | 4.232 |

This compound functions primarily as a surfactant and emulsifier due to its amphiphilic nature. This property allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. Its biological activity has been linked to several mechanisms:

- Antimicrobial Activity : Research indicates that sodium oleoylsarcosinate exhibits antimicrobial properties against various bacteria and fungi, making it a candidate for use in pharmaceutical formulations and personal care products.

- Cell Membrane Interaction : The compound's ability to integrate into lipid bilayers alters membrane dynamics, which can influence cellular signaling pathways and promote apoptosis in certain cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study by evaluated the antimicrobial efficacy of sodium oleoylsarcosinate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5% (w/v), highlighting its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations of 100 µM and above. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Inflammation Modulation

Research published in the Journal of Inflammation found that treatment with sodium oleoylsarcosinate reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This indicates its potential application in managing inflammatory diseases .

Safety Profile

While this compound shows promising biological activities, safety assessments are crucial for its application:

| Hazard Statement | Risk Description |

|---|---|

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H400 | Very toxic to aquatic life |

Precautionary measures include avoiding release into the environment and using protective equipment during handling.

Q & A

What validated synthesis protocols exist for Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate, and how is purity confirmed?

Level : Basic

Methodological Answer :

Synthesis typically involves condensation of oleoyl chloride with methyl glycinate under alkaline conditions, followed by neutralization with sodium hydroxide. Key steps include:

Reaction Optimization : Temperature control (20–25°C) to minimize hydrolysis of the acyl chloride intermediate.

Purification : Liquid-liquid extraction using ethyl acetate/water phases, followed by recrystallization from ethanol.

Purity Validation :

- HPLC (C18 column, acetonitrile/water gradient) to quantify residual reactants .

- NMR (¹H and ¹³C) to confirm the (Z)-stereochemistry of the olefinic bond (δ 5.3–5.4 ppm for vinyl protons) .

- Elemental Analysis for sodium content (theoretical: ~6.5% Na) .

How does the surfactant activity of this compound influence its interaction with lipid bilayers in membrane permeability studies?

Level : Advanced

Methodological Answer :

The amphiphilic structure enables insertion into lipid bilayers, altering membrane fluidity. Experimental approaches include:

- Fluorescence Anisotropy : Using DPH probes to quantify changes in membrane order .

- Patch-Clamp Electrophysiology : To assess ion channel modulation in synthetic lipid vesicles .

- Critical Micelle Concentration (CMC) Determination : Conductivity or surface tension measurements (reported CMC: 0.1–0.5 mM) .

Contradictions : Some studies report increased permeability at low concentrations (≤CMC), while others observe stabilization at higher concentrations. This may depend on lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich systems) .

What advanced spectroscopic techniques resolve structural conformations in polar vs. nonpolar solvents?

Level : Basic

Methodological Answer :

- FT-IR : Carboxylate stretching (1600–1650 cm⁻¹) shifts in polar solvents (e.g., water) due to hydrogen bonding .

- ROESY NMR : Detects intramolecular interactions between the olefinic chain and methyl groups in CDCl₃, confirming folded conformations .

- X-ray Crystallography : Limited to anhydrous forms; single-crystal data (if available) reveal planar carboxylate geometry .

How can conflicting ecotoxicity data for this compound be reconciled in environmental fate studies?

Level : Advanced

Methodological Answer :

Discrepancies in biodegradation rates (e.g., 18% mineralization in OECD 301B vs. recalcitrance in anaerobic systems ) arise from:

Test System Variability : Aerobic vs. anaerobic conditions significantly impact degradation.

Analytical Interference : Metabolites like (Z)-N-methylglycine may co-elute with parent compounds in LC-MS, leading to underestimation of persistence .

Resolution Strategies :

- Isotope-Labeling : Use ¹³C-tracers to track degradation pathways.

- QSAR Modeling : Predict half-life in diverse environments using logP (-7.5 to -9.5) and solubility data .

What safety protocols are recommended given its conflicting mutagenicity profiles?

Level : Advanced

Methodological Answer :

While in vitro mammalian cell assays (OECD 476) report no mutagenicity , in vivo data are lacking. Recommended precautions:

- Handling : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (Draize test: severe irritation at 1% concentration) .

- Waste Disposal : Alkaline hydrolysis (pH >12, 60°C) to cleave the amide bond before incineration .

How does the compound’s stereochemistry affect its function in micellar catalysis?

Level : Advanced

Methodological Answer :

The (Z)-configured olefin enhances micellar curvature due to kinked chain geometry, increasing surface area per molecule. Experimental validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.